![molecular formula C8H16ClNO3 B2580572 (8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride CAS No. 2419076-44-9](/img/structure/B2580572.png)
(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride
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Overview
Description
“(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride” is a compound with the molecular formula C9H18ClNO2. It is a type of spiro compound, which are bicyclic organic compounds formed by two rings linked by one carbon atom .
Synthesis Analysis
The synthesis of this compound has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .Molecular Structure Analysis
The molecular structure of this compound is characterized by its spiro configuration, which gives it 3D structural properties and inherent rigidity . This structure is significant in the synthesis of biologically active compounds and is widely applied in the search for modern drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include alkylation and heterocyclization . The preparation of the spiro compound could be carried out in a single step from nitrile in THF without isolation of intermediate, and the yield of the final product was higher than in the case of a two-steps synthesis .Scientific Research Applications
- Researchers have explored the use of EN300-7472410 in Pd-catalyzed asymmetric decarboxylation reactions. Specifically, it serves as a substrate for the construction of spiro [4.5]deca-6,9-dien-8-ones featuring vicinal quaternary carbons . These synthetically challenging carbons offer great potential for complexity and diversity in organic synthesis.
- Researchers have synthesized spiro derivatives, including 6,10-dioxaspiro[4.5]decane-7,9-dione , which could serve as precursors or intermediates in crystal engineering .
Pd-Catalyzed Asymmetric Decarboxylation
Crystal Engineering and Solid-State Chemistry
Heavy Oil Recovery: (Potential):
Mechanism of Action
While the specific mechanism of action for this compound is not detailed in the available literature, synthesized 8-oxa-2-azaspiro[4.5]decane derivatives have exhibited biological activity. They are used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma, as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and in inflammation, as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol, and as NO-independent and heme-dependent sGC stimulants that are useful in the treatment of a variety of diseases .
Safety and Hazards
properties
IUPAC Name |
(8R,9S)-6-oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c10-6-3-8(1-2-9-5-8)12-4-7(6)11;/h6-7,9-11H,1-5H2;1H/t6-,7+,8?;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQDZUMTKYDRIB-GZVYQWMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(C(CO2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCC12C[C@@H]([C@@H](CO2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride |
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